molecular formula C11H6IN B11843653 1-Cyano-6-iodonaphthalene

1-Cyano-6-iodonaphthalene

Cat. No.: B11843653
M. Wt: 279.08 g/mol
InChI Key: ILDRNFUVPDLLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-6-iodonaphthalene is an organic compound with the molecular formula C11H6IN and a molecular weight of 279.08 g/mol It is a derivative of naphthalene, where a cyano group (-CN) and an iodine atom are attached to the 1 and 6 positions of the naphthalene ring, respectively

Preparation Methods

The synthesis of 1-Cyano-6-iodonaphthalene typically involves the iodination of 1-cyanonaphthalene. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the naphthalene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Cyano-6-iodonaphthalene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Cyano-6-iodonaphthalene involves its ability to undergo various chemical transformations. The cyano group and iodine atom provide reactive sites for further functionalization, allowing the compound to interact with different molecular targets and pathways. For example, in cross-coupling reactions, the iodine atom can be replaced by other groups, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

1-Cyano-6-iodonaphthalene can be compared with other iodinated naphthalene derivatives, such as 1-iodonaphthalene and 2-iodonaphthalene. These compounds share similar structural features but differ in the position of the iodine atom, which can influence their reactivity and applications . The presence of the cyano group in this compound adds an additional functional group that can participate in various chemical reactions, making it a versatile compound for synthetic chemistry.

Similar Compounds

Properties

Molecular Formula

C11H6IN

Molecular Weight

279.08 g/mol

IUPAC Name

6-iodonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H6IN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H

InChI Key

ILDRNFUVPDLLNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C(=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.